![molecular formula C13H10BrN3O B2550656 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-83-9](/img/structure/B2550656.png)
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C13H10BrN3O and its molecular weight is 304.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One significant application involves the synthesis of polysubstituted bipyrazoles, pyrazolyloxazoles, and pyrazolylpyrimidine derivatives through the reaction of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives with nitrogen nucleophiles. These reactions, facilitated by the structural versatility of the pyrazole moiety, lead to a wide range of heterocyclic compounds with potential pharmaceutical applications (Dawood, Farag, & Ragab, 2004).
Crystallographic Studies
The compound has also been utilized in crystallographic studies to understand molecular structures better. For instance, the molecular structure of a related compound, 3-p-bromophenyl-1-nitroso-2-pyrazoline, was elucidated using X-ray single-crystal techniques, demonstrating the compound's slightly non-planar nature and highlighting the importance of weak interactions in stabilizing molecular structures (Sabesan & Venkatesan, 1971).
Catalytic Applications
Research has also explored its use in catalytic systems, such as in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, utilized as catalysts, exhibited high catalytic activity for the synthesis of these compounds via a one-pot, three-component reaction. This illustrates the compound's role in facilitating efficient and green chemical reactions (Zhang et al., 2016).
Anticancer Research
Moreover, derivatives of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile have been synthesized and evaluated for their anticancer activity. These studies highlight the compound's potential as a precursor in developing new therapeutic agents. For example, certain derivatives exhibited significant activity against various human cancer cell lines, indicating the compound's utility in medicinal chemistry and drug discovery processes (Srour et al., 2018).
Antimicrobial Activity
Additionally, new heterocyclic compounds based on the pyrazole core have been synthesized and tested for their antimicrobial activity. These studies underscore the compound's relevance in creating new antimicrobial agents to combat resistant bacterial and fungal strains (Abunada et al., 2008).
Propriétés
IUPAC Name |
3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILJJGIAXPBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

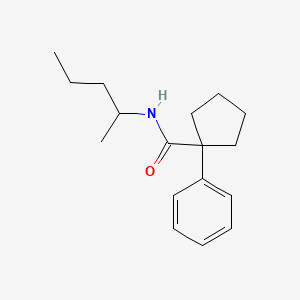
![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)
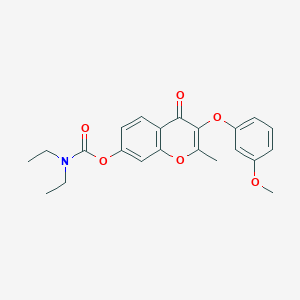
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)
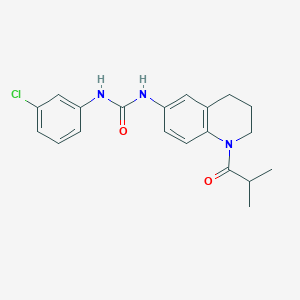
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)
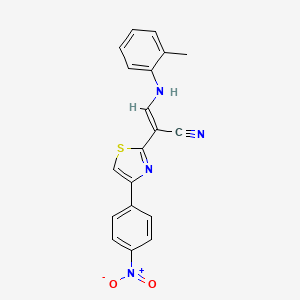
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)
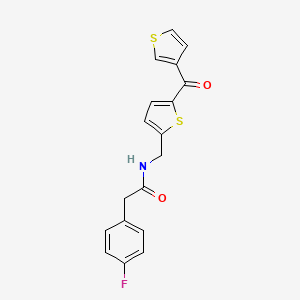
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)

